molecular formula C5H2Cl3NO2 B15078195 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione CAS No. 16114-25-3

3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione

Cat. No.: B15078195
CAS No.: 16114-25-3
M. Wt: 214.43 g/mol
InChI Key: WNXZZEAFBGHDCL-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C5H2Cl3NO2 and a molecular weight of 214.436 g/mol It is a pyrrole derivative characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione typically involves the chlorination of pyrrole derivatives. One common method involves the reaction of 3,4-dichloromaleic anhydride with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is unique due to its specific chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature makes it valuable in synthetic chemistry for introducing chloromethyl functionality into target molecules.

Properties

CAS No.

16114-25-3

Molecular Formula

C5H2Cl3NO2

Molecular Weight

214.43 g/mol

IUPAC Name

3,4-dichloro-1-(chloromethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H2Cl3NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2

InChI Key

WNXZZEAFBGHDCL-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

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